2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(7-methoxyquinolin-3-yl)acetamide

Physicochemical profiling Lipophilicity Solubility prediction

Reproducibility in IDO1 inhibitor screening campaigns is often compromised by subtle structural variations that go undetected. This compound directly addresses this by providing the differentiated N-(2-methoxyethyl) analog, enabling rigorous head-to-head SAR against the N-methyl reference standard (CHEMBL4557994). - Enables direct quantification of the 2-methoxyethyl substituent's impact on IDO1 potency, isoform selectivity, and cellular pharmacokinetics. - Sourced from the curated InterBioScreen HTS library, supplied at ≥98% purity as a solid or DMSO stock solution for immediate assay deployment. - Facilitates matched-pair profiling (acetamide vs. carboxamide linker) to deconvolute thermodynamic binding signatures via DSF or SPR.

Molecular Formula C23H23N3O3
Molecular Weight 389.4 g/mol
Cat. No. B12172673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(7-methoxyquinolin-3-yl)acetamide
Molecular FormulaC23H23N3O3
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCOCCN1C=C(C2=CC=CC=C21)CC(=O)NC3=CN=C4C=C(C=CC4=C3)OC
InChIInChI=1S/C23H23N3O3/c1-28-10-9-26-15-17(20-5-3-4-6-22(20)26)12-23(27)25-18-11-16-7-8-19(29-2)13-21(16)24-14-18/h3-8,11,13-15H,9-10,12H2,1-2H3,(H,25,27)
InChIKeyGGBPYLXOZVJGBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(2-Methoxyethyl)-1H-indol-3-yl]-N-(7-methoxyquinolin-3-yl)acetamide: Structural Identity and Compound Class for Procurement Screening


2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(7-methoxyquinolin-3-yl)acetamide (molecular formula C₂₃H₂₃N₃O₃, average mass ~389.4 Da) is a fully synthetic, achiral small molecule belonging to the indole-3-acetamide class, featuring a 7-methoxyquinoline moiety coupled via an acetamide bridge . The compound is catalogued within the InterBioScreen (IBS) high-throughput screening library, a collection of over 485,000 functionalized heterocyclic compounds designed for drug discovery campaigns . Its structure embeds two privileged scaffolds—indole and quinoline—each independently associated with diverse pharmacological activities, while the N-(2-methoxyethyl) substituent on the indole and the 7-methoxy group on the quinoline provide differentiable physicochemical handles absent in simpler analogs . The compound is commercially available through specialist screening-compound suppliers, typically at ≥95% purity, and is supplied as a solid or DMSO stock solution for immediate use in biochemical and cell-based assays [1].

Why N-(7-Methoxyquinolin-3-yl)-indole-acetamide Analogs Cannot Be Interchanged in Scientific Procurement


Within the indole-quinoline acetamide chemotype, even single-atom or single-bond variations—such as N-methyl vs. N-(2-methoxyethyl) on the indole nitrogen, or acetamide vs. carboxamide linker geometry—produce quantifiable shifts in lipophilicity, hydrogen-bonding capacity, conformational flexibility, and target-binding behavior that directly impact assay outcomes [1]. The N-(2-methoxyethyl) chain introduces an additional ether oxygen (increasing H-bond acceptor count and aqueous solubility) while simultaneously extending the hydrophobic reach of the indole N-substituent, a balance that the N-methyl analog (STOCK1N-78030, MW 345.4, C₂₁H₁₉N₃O₂) cannot replicate [2]. Furthermore, the acetamide linker (-CH₂-CO-NH-) in the target compound provides an sp³-hybridized methylene spacer that decouples the indole and quinoline π-systems, whereas the carboxamide congener (IB06-6231, direct amide -CO-NH-) enforces a planar, conjugated geometry with measurably lower logP (3.49 vs. estimated ~3.9) and altered rotational freedom . Simple interchange of these analogs in a screening cascade therefore risks both false-negative results (missed hits due to altered binding pose) and false-positive discrepancies (solubility-driven assay interference), undermining lead identification reproducibility .

Quantitative Differentiation Evidence: 2-[1-(2-Methoxyethyl)-1H-indol-3-yl]-N-(7-methoxyquinolin-3-yl)acetamide vs. Closest Analogs


N-Substituent Impact: 2-Methoxyethyl vs. Methyl on Indole Nitrogen—Computed Physicochemical Property Comparison

The target compound's N-(2-methoxyethyl) substituent on the indole nitrogen introduces an ether oxygen that simultaneously increases hydrogen-bond acceptor count (HBA = 5) relative to the N-methyl analog STOCK1N-78030 (HBA = 4, MW 345.4), while extending the hydrophobic reach of the indole N-substituent [1]. The closest comparator with experimentally measured data—the carboxamide analog IB06-6231 bearing the identical 2-methoxyethyl indole N-substituent—has a measured logP of 3.49, logD of 3.49, and polar surface area (PSA) of 89.41 Ų . The target acetamide adds a -CH₂- spacer vs. the carboxamide, contributing an additional ~14 Da in mass, one extra rotatable bond, and an estimated logP increase of approximately 0.3–0.5 units (estimated logP ~3.8–4.0) due to the additional methylene group . The N-methyl analog (MW 345.4; lacking the ether oxygen and ethylene spacer) is predicted to have a logP approximately 0.5–0.8 units lower and reduced aqueous solubility compared to the target compound when normalized for the absence of the additional H-bond acceptor [2].

Physicochemical profiling Lipophilicity Solubility prediction Lead optimization

Linker Chemistry: Acetamide vs. Carboxamide—Conformational Flexibility and Ligand Efficiency Implications

The acetamide linker (-CH₂-CO-NH-) in the target compound inserts an sp³ methylene group between the indole C3 position and the amide carbonyl, increasing the rotatable bond count by one relative to the carboxamide analog IB06-6231 (-CO-NH- directly attached to indole C3). This additional degree of rotational freedom decouples the indole and quinoline ring systems, permitting a wider ensemble of low-energy conformations that may access binding pockets inaccessible to the more rigid, conjugated carboxamide scaffold [1]. In the broader indole-3-acetamide class, this methylene spacer has been shown to be critical for agonist activity at the mitochondrial diazepam-binding inhibitor receptor complex (MDRC), where 2-aryl-indole-3-acetamides (FGIN-1 series) bind with nanomolar affinity, whereas direct carboxamide analogs show reduced or absent MDRC engagement [2]. The measured logP for the carboxamide analog (3.49) serves as a quantitative baseline; the acetamide's additional -CH₂- group predicts a lipophilicity increase of approximately 0.3–0.5 logP units, which translates to a measurably distinct retention time in reverse-phase HPLC and differential protein binding in plasma-containing assays [3].

Conformational analysis Ligand efficiency Scaffold hopping Medicinal chemistry

IDO1 Inhibitory Potential: Class-Level Inference from Close Structural Analog with 13 nM Cellular IC₅₀

A structurally proximal analog sharing the indole-3-acetamide-quinoline scaffold architecture—N-(7-methoxyquinolin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide (STOCK1N-78030)—has been profiled in multiple IDO1 inhibition assays with cellular IC₅₀ values of 13–16 nM across human and mouse cell lines [1]. Specifically, this analog inhibited mouse IDO1 transfected in P815 cells with an IC₅₀ of 13 nM, human IDO1 in IFNγ-stimulated LXF-289 cells with an IC₅₀ of 14 nM, and human IDO1 in IFNγ-stimulated A375 cells with an IC₅₀ of 16 nM [1]. The target compound differs from this analog solely by the replacement of the N-methyl group with an N-(2-methoxyethyl) chain, which adds an ether oxygen H-bond acceptor and extends the N-substituent by two heavy atoms. In the broader quinoline-indole chemotype, the 7-methoxyquinoline moiety has been independently validated as a pharmacophoric element for IDO1 active-site engagement, with multiple quinoline-containing IDO1 inhibitors advancing to clinical evaluation [2]. The target compound's 2-methoxyethyl extension is predicted to modulate—rather than ablate—IDO1 binding by occupying an auxiliary pocket adjacent to the indole-binding region, a strategy successfully employed in related indole-based IDO1 inhibitor optimization programs where N-substituent variation tuned both potency and metabolic stability [3].

IDO1 inhibition Cancer immunotherapy Cellular assay Indoleamine 2,3-dioxygenase

Regioisomeric Differentiation: 3-yl-Acetamide vs. 4-yloxy-Acetamide Connectivity on the Indole Core

The target compound positions the acetamide linker at the indole C3 position (indole-3-yl-acetamide), a connectivity that places the quinoline moiety distal to the indole N-substituent and enables an extended molecular geometry. In contrast, the commercially available regioisomer 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(7-methoxyquinolin-3-yl)acetamide attaches the linker via an ether oxygen at the indole C4 position (indole-4-yloxy-acetamide), producing a kinked architecture with different angular presentation of the quinoline ring . This regioisomeric difference is non-trivial: the indole C3 position is the canonical site for tryptophan-mimetic binding in proteins such as IDO1, the mitochondrial DBI receptor, and various kinases, where C3-attached acetamide side chains orient into specificity pockets [1]. The C4-oxy analog, by contrast, projects the quinoline in a direction that may favor entirely different target classes (e.g., GPCR binding pockets accommodating a 'bent' ligand shape). Quantitative binding data from the quinoline-indole anti-tubulin series demonstrates that regioisomeric connectivity can produce >100-fold differences in cellular IC₅₀: compound 27c (C3-linked indole-quinoline) exhibited IC₅₀ values of 2–11 nM across five cancer cell lines, whereas regioisomeric variants with alternative connectivity showed substantially reduced potency [2].

Regioisomer comparison Binding pose Indole substitution Scaffold diversity

B-Cell Immunomodulation Potential: Structural Alignment with Non-DHODH B-Cell Inhibitor Pharmacophore from WO-9941239-A1

Patent WO-9941239-A1 (Novartis AG, priority 1998) discloses quinoline- and indole-derived amides as non-DHODH-blocking B-cell inhibitors, establishing a pharmacophore requiring (i) a quinoline or indole core, (ii) an amide linker, and (iii) an aryl or heteroaryl substituent capable of engaging the B-cell-specific target distinct from dihydroorotate dehydrogenase [1]. The target compound maps onto this pharmacophore precisely: the 7-methoxyquinoline provides the heteroaryl core, the acetamide serves as the amide linker, and the N-(2-methoxyethyl)indole supplies the second aromatic system. In follow-up studies on aromatic quinolinecarboxamides as selective antibody-production inhibitors, prototype quinoline-3-carboxamide compounds achieved 10- to >60-fold selectivity for B-cells over T-cells in mixed lymphocyte reaction (MLR) assays, with no general cytotoxicity at concentrations up to 160-fold above the B-cell IC₅₀ [2]. A structurally related pyridyl analog demonstrated 75-fold B-cell vs. T-cell selectivity [2]. The target compound's indole-3-acetamide scaffold is a direct structural expansion of this quinolinecarboxamide series, substituting the carboxamide with a more flexible acetamide and replacing the pyridyl/aryl group with an N-(2-methoxyethyl)indole to potentially enhance B-cell specificity through additional hydrophobic contacts [3].

B-cell inhibition Immunomodulation Non-DHODH mechanism Autoimmune disease

Drug-Likeness and Lead-Optimization Potential: Comparative Assessment Against RO5 and Lead-Likeness Filters

Computational drug-likeness profiling indicates that the target compound (MW 389.4, est. logP ~3.8–4.0, HBD = 1, HBA = 5) falls within Lipinski Rule of Five (RO5) compliant space with zero RO5 violations, whereas the N-methyl analog (MW 345.4, HBA = 4) also passes RO5 filters but with lower molecular complexity . The 2-methoxyethyl group on the target compound contributes to a logP that remains below the RO5 threshold of 5.0 while providing additional polar surface area for solubility. In contrast, several commercially available indole-quinoline screening compounds with extended alkyl chains or additional aromatic rings exceed logP 5.0 and violate the RO5 logP criterion, limiting their suitability for oral drug discovery programs . The carboxamide analog IB06-6231, with measured logP 3.49 and logSw -4.2, provides an experimental calibration point: the target acetamide's predicted logP increase of 0.3–0.5 units places it in an optimal range (logP 3.5–4.5) associated with favorable oral absorption while maintaining sufficient aqueous solubility for in vitro assay compatibility . The InterBioScreen library has been extensively used in computational docking campaigns for targets including SARS-CoV-2 3CLpro (where STOCK1N-71493 and STOCK1N-45683 emerged as virtual hits) and PLK1 (STOCK1N-81106 with binding energy of -11.538 kcal/mol), demonstrating the drug-like properties and synthetic tractability of compounds from this collection [1].

Drug-likeness Rule of Five Lead-likeness ADME prediction

Highest-Value Application Scenarios for 2-[1-(2-Methoxyethyl)-1H-indol-3-yl]-N-(7-methoxyquinolin-3-yl)acetamide Based on Quantitative Differentiation Evidence


IDO1 Inhibitor Hit Expansion and Selectivity Profiling in Cancer Immunotherapy Programs

The close structural analog of this compound (N-methyl variant, CHEMBL4557994) has demonstrated 13–16 nM cellular IC₅₀ against IDO1 across multiple human and mouse cell lines, establishing the indole-3-acetamide-quinoline scaffold as a validated IDO1 inhibitory chemotype [1]. Procurement of the target compound—differing only by the N-(2-methoxyethyl) substituent—enables direct head-to-head comparison of IDO1 potency, isoform selectivity (IDO1 vs. TDO vs. IDO2), and cellular pharmacokinetics. The 2-methoxyethyl group's additional H-bond acceptor and extended hydrophobic reach are predicted to modulate binding to the IDO1 active-site heme pocket, potentially improving selectivity over the related tryptophan 2,3-dioxygenase (TDO) enzyme, which has been a challenge for first-generation IDO1 inhibitors. This compound is suitable for immediate deployment in kynurenine-production cellular assays using IFNγ-stimulated HeLa, A375, or LXF-289 cell lines, with the N-methyl analog serving as the internal reference standard for SAR interpretation.

B-Cell-Selective Immunosuppressant Screening Using Non-DHODH Mechanism-of-Action Assays

The compound maps directly onto the pharmacophore disclosed in WO-9941239-A1 for non-DHODH B-cell inhibitors, where structurally related quinolinecarboxamides achieved 10- to 75-fold selectivity for B-cells over T-cells in MLR assays without general cytotoxicity [2]. Use this compound in tiered B-cell vs. T-cell proliferation assays (e.g., anti-CD40/IL-4 stimulated B-cell and anti-CD3/CD28 stimulated T-cell panels) to quantify B-cell selectivity. Include DHODH activity counter-screens (e.g., DHODH enzymatic assay with DCIP readout) to confirm mechanism is DHODH-independent, and compare against known B-cell inhibitors such as ibrutinib (BTK-dependent) and teriflunomide (DHODH-dependent) as mechanistic controls. The indole N-(2-methoxyethyl) extension may confer improved B-cell residence time or oral bioavailability relative to the prototype quinoline-3-carboxamide series.

Conformational SAR Study: Acetamide vs. Carboxamide Linker Impact on Target Engagement

The target compound's acetamide linker (-CH₂-CO-NH-) adds one rotatable bond and ~14 Da relative to the directly coupled carboxamide analog IB06-6231 (measured logP 3.49), creating a systematically distinct conformational landscape . Design a matched-pair SAR panel including: (1) the target acetamide compound, (2) the carboxamide analog IB06-6231, and (3) the N-methyl acetamide analog STOCK1N-78030. Profile this panel against a diverse target panel (kinase panel, GPCR panel, or IDO1/TDO pair) to quantify how the linker type and N-substituent interact to determine target engagement. Differential scanning fluorimetry (DSF) or surface plasmon resonance (SPR) can provide thermodynamic binding signatures (ΔG, ΔH, -TΔS) that deconvolute enthalpic vs. entropic contributions arising from the acetamide's increased conformational freedom.

Physicochemical Property Benchmarking for Lead-Likeness Optimization in Oral Drug Discovery

The compound's predicted physicochemical profile (MW 389.4, est. logP ~3.8–4.0, HBA = 5, zero RO5 violations) positions it as a lead-like starting point for oral bioavailability optimization . Deploy the compound in a panel of in vitro ADME assays: (1) kinetic aqueous solubility (PBS pH 7.4 and FaSSIF/FeSSIF biorelevant media), (2) parallel artificial membrane permeability assay (PAMPA) and Caco-2 monolayer permeability for absorption prediction, (3) microsomal metabolic stability (human and mouse liver microsomes) to assess the metabolic liability of the 2-methoxyethyl and 7-methoxy groups, and (4) plasma protein binding (equilibrium dialysis). Compare directly against the carboxamide analog IB06-6231 (measured logSw -4.2) and the N-methyl analog to establish quantitative structure-property relationships (QSPR) for the indole N-substituent and acetamide linker contributions to ADME outcomes.

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